Cas no 17576-53-3 (3-Nitroquinoline)

3-Nitroquinoline is a nitro-substituted quinoline derivative with the molecular formula C₉H₆N₂O₂. This heterocyclic compound is characterized by the presence of a nitro group at the 3-position of the quinoline ring, which enhances its reactivity and utility in organic synthesis. It serves as a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes. The nitro group facilitates further functionalization, making it a versatile building block for nucleophilic substitution and reduction reactions. Its crystalline solid form and well-defined chemical properties ensure consistent performance in synthetic applications. 3-Nitroquinoline is particularly useful in medicinal chemistry for the development of bioactive compounds due to its structural framework.
3-Nitroquinoline structure
3-Nitroquinoline structure
商品名:3-Nitroquinoline
CAS番号:17576-53-3
MF:C9H6N2O2
メガワット:174.15614
CID:232579
PubChem ID:25551

3-Nitroquinoline 化学的及び物理的性質

名前と識別子

    • 3-Nitroquinoline
    • Quinoline, 3-nitro-
    • 3-Nitro-chinolin
    • 3-Nitroquinolin
    • 3-nitro-quinoline
    • NITROQUINOLINE
    • Quinoline,3-nitro
    • Quinoline,nitro
    • AKOS006274007
    • 12408-11-6
    • A812113
    • O11041
    • AS-50137
    • SMR000224613
    • HMS2509L07
    • MLS000702569
    • CS-0155672
    • MFCD00956379
    • AC-907/34124023
    • NCGC00247076-01
    • 17576-53-3
    • DTXSID60879658
    • SB67544
    • SCHEMBL2230388
    • CHEMBL1501650
    • ZXVRNZRQQRBDLX-UHFFFAOYSA-N
    • FT-0630309
    • DB-006511
    • インチ: InChI=1S/C9H6N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h1-6H
    • InChIKey: ZXVRNZRQQRBDLX-UHFFFAOYSA-N
    • ほほえんだ: C1=CC2=CC(=CN=C2C=C1)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 174.04300
  • どういたいしつりょう: 174.042927
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 202
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 58.7

じっけんとくせい

  • 密度みつど: 1.354
  • ふってん: 317.4 °C at 760 mmHg
  • フラッシュポイント: 145.8 °C
  • 屈折率: 1.682
  • PSA: 58.71000
  • LogP: 2.66620

3-Nitroquinoline セキュリティ情報

3-Nitroquinoline 税関データ

  • 税関コード:2933499090
  • 税関データ:

    中国税関番号:

    2933499090

    概要:

    2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Nitroquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
OR956394-1g
3-Nitroquinoline
17576-53-3 95%
1g
£445.00 2025-02-21
A2B Chem LLC
AA94619-250mg
3-Nitroquinoline
17576-53-3 95%
250mg
$18.00 2024-04-20
Ambeed
A259426-250mg
3-Nitroquinoline
17576-53-3 95%
250mg
$24.0 2025-03-05
A2B Chem LLC
AA94619-100mg
3-Nitroquinoline
17576-53-3 95%
100mg
$11.00 2024-04-20
eNovation Chemicals LLC
Y1259994-250mg
Quinoline, 3-nitro-
17576-53-3 98%
250mg
$75 2025-02-21
eNovation Chemicals LLC
Y1259994-1g
Quinoline, 3-nitro-
17576-53-3 98%
1g
$120 2025-03-01
eNovation Chemicals LLC
Y1259994-100mg
Quinoline, 3-nitro-
17576-53-3 98%
100mg
$70 2024-06-07
eNovation Chemicals LLC
Y1259994-1g
Quinoline, 3-nitro-
17576-53-3 98%
1g
$120 2024-06-07
TRC
N901233-50mg
3-Nitroquinoline
17576-53-3
50mg
$ 70.00 2022-06-03
TRC
N901233-100mg
3-Nitroquinoline
17576-53-3
100mg
$ 115.00 2022-06-03

3-Nitroquinoline 関連文献

3-Nitroquinolineに関する追加情報

Properties and Applications of 3-Nitroquinoline (CAS No. 17576-53-3)

3-Nitroquinoline, with the chemical formula C₉H₆N₂O₂ and CAS number 17576-53-3, is a nitro-substituted derivative of quinoline. This compound has garnered significant attention in the field of medicinal chemistry due to its unique structural and pharmacological properties. Quinoline derivatives are well-known for their broad spectrum of biological activities, and the introduction of a nitro group at the 3-position enhances its potential as a pharmacophore.

The nitro group in 3-Nitroquinoline introduces both electrophilic and electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule. This dual functionality makes it a valuable scaffold for designing novel therapeutic agents. Recent studies have highlighted its potential in developing antimicrobial, antiviral, and anticancer drugs. The electron-withdrawing nature of the nitro group can enhance the binding to biological targets, while its ability to participate in hydrogen bonding interactions further contributes to its drug-like properties.

One of the most compelling aspects of 3-Nitroquinoline is its role as an intermediate in synthesizing more complex heterocyclic compounds. Its structural framework allows for further functionalization, enabling chemists to explore diverse chemical spaces. For instance, reduction of the nitro group can yield amines, which can then be further modified to introduce additional pharmacophoric elements. This flexibility makes it an attractive building block for medicinal chemists seeking to develop new molecular entities.

In recent years, 3-Nitroquinoline has been studied for its potential applications in oncology. Quinoline derivatives have shown promise in targeting various cancer pathways, and modifications such as nitration have been found to enhance their efficacy. Preliminary in vitro studies suggest that 3-Nitroquinoline exhibits inhibitory effects on several cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. These findings are particularly intriguing given the growing interest in small-molecule inhibitors as adjunctive therapies for cancer.

The pharmacokinetic profile of 3-Nitroquinoline is another area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Studies indicate that 3-Nitroquinoline has moderate solubility in water and lipids, which could influence its bioavailability and distribution within the body. Further research is needed to fully elucidate its pharmacokinetic behavior, but these initial findings suggest it may have a reasonable window for therapeutic activity.

From a synthetic chemistry perspective, 3-Nitroquinoline serves as a versatile precursor for more complex molecules. The nitro group can be readily transformed into other functional groups through various chemical reactions, such as reduction to amine or diazotization followed by coupling reactions. This adaptability allows researchers to tailor the properties of derived compounds to specific biological targets. For example, introducing additional heterocycles or aromatic rings can enhance binding affinity or selectivity against particular enzymes or receptors.

The environmental impact and safety considerations of 3-Nitroquinoline are also important factors in its development and application. While it does not fall under hazardous material classifications typically associated with nitroaromatics or quinolines, proper handling procedures should still be followed to ensure safety during synthesis and use. Studies on its degradation pathways and ecotoxicological profile are ongoing but suggest that it behaves relatively benignly in environmental systems when compared to more persistent pollutants.

Future directions for research on 3-Nitroquinoline include exploring its potential as an antimicrobial agent. The growing threat of antibiotic-resistant bacteria has spurred interest in novel antimicrobial compounds derived from natural product scaffolds like quinoline. Preliminary data indicate that 3-Nitroquinoline may exhibit activity against certain bacterial strains by disrupting essential metabolic processes or membrane integrity. Further investigation into its mechanism of action could pave the way for new strategies in combating resistant pathogens.

In conclusion,3-Nitroquinoline (CAS No. 17576-53-3) represents a promising compound with diverse applications across medicinal chemistry and drug discovery fields Its unique structural features offer opportunities for designing novel therapeutic agents while serving as an effective intermediate for further chemical modifications The ongoing research into its biological activities pharmacokinetics synthesis methods environmental impact highlights its significance as both a scientific curiosity and potential clinical candidate As more data emerges about this compound it will continue to be a valuable tool for chemists biologists pharmaceutical researchers

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